molecular formula C17H20N2O4S B7710986 2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide

Cat. No.: B7710986
M. Wt: 348.4 g/mol
InChI Key: XFWKTLWLBYEJEE-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H20N2O4S

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-10-15(16)18-17(20)13-19(24(2,21)22)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKTLWLBYEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzyl(methylsulfonyl)amine Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form benzyl(methylsulfonyl)amine.

    Acylation Reaction: The intermediate is then reacted with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide
  • 2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide

Uniqueness

2-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets.

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